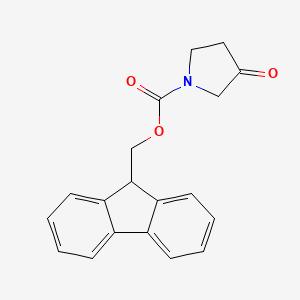

1-N-Fmoc-3-Pyrrolidinone

Description

BenchChem offers high-quality 1-N-Fmoc-3-Pyrrolidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-N-Fmoc-3-Pyrrolidinone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl 3-oxopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c21-13-9-10-20(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJGQBRHXIBEAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374681 |

Source

|

| Record name | 1-N-Fmoc-3-Pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672310-12-2 |

Source

|

| Record name | 9H-Fluoren-9-ylmethyl 3-oxo-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672310-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-N-Fmoc-3-Pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-N-Fmoc-3-Pyrrolidinone: Properties and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of 1-N-Fmoc-3-Pyrrolidinone. This information is intended to support researchers and professionals in the fields of peptide synthesis, medicinal chemistry, and drug development.

Core Chemical Properties

1-N-Fmoc-3-Pyrrolidinone is a derivative of pyrrolidinone featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom. This protecting group is crucial for its application in solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of amino acids into a peptide chain.

Physicochemical Data

| Property | 1-N-Fmoc-3-Pyrrolidinone | N-Boc-3-pyrrolidinone (Analogue) | (R)-(-)-N-Boc-3-N-Fmoc-aminopyrrolidine (Analogue) |

| CAS Number | 672310-12-2[1] | 101385-93-7 | 352530-40-6[2] |

| Molecular Formula | C₁₉H₁₇NO₃[1] | C₉H₁₅NO₃ | C₂₄H₂₈N₂O₄[2] |

| Molecular Weight | 307.34 g/mol [1] | 185.22 g/mol | 408.49 g/mol [2] |

| Melting Point | Data not available | 34-38 °C | 172 - 180 °C (decomposes)[2] |

| Boiling Point | Data not available | Data not available | Data not available |

| Appearance | Likely a solid | Solid | White to off-white crystalline powder[2] |

| Solubility | Expected to be soluble in common organic solvents like DMF, NMP, and DCM. | Data not available | Data not available |

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 1-N-Fmoc-3-Pyrrolidinone are not widely published. However, the expected spectral characteristics can be inferred from the known spectra of the Fmoc group and the pyrrolidinone core. Researchers should perform their own analytical characterization to confirm the identity and purity of the compound.

Experimental Protocols

The primary application of 1-N-Fmoc-3-pyrrolidinone is in solid-phase peptide synthesis (SPPS) to introduce a 3-oxopyrrolidine moiety into a peptide sequence. The following is a generalized protocol for the incorporation of 1-N-Fmoc-3-pyrrolidinone into a peptide chain using manual SPPS.

Protocol: Incorporation of 1-N-Fmoc-3-Pyrrolidinone via Manual Solid-Phase Peptide Synthesis

Materials:

-

Rink Amide resin (or other suitable solid support)

-

1-N-Fmoc-3-Pyrrolidinone

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

-

Peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF or NMP for at least 1 hour in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the solvent.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15-20 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and byproducts.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 1-N-Fmoc-3-Pyrrolidinone (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution to activate the carboxyl group.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test) to ensure completion.

-

Wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent Fmoc-protected amino acid to be added to the peptide chain.

-

Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether.

-

Dry the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizations

Solid-Phase Peptide Synthesis Cycle for Incorporating 1-N-Fmoc-3-Pyrrolidinone

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of 1-N-Fmoc-3-Pyrrolidinone.

Caption: A single cycle of solid-phase peptide synthesis.

Logical Workflow for Peptide Synthesis and Purification

This diagram outlines the overall workflow from the initial resin preparation to the final purified peptide.

Caption: Overall workflow of peptide synthesis and purification.

Applications in Research and Drug Development

The incorporation of non-standard amino acids and structural motifs like 3-oxopyrrolidine into peptides is a valuable strategy in medicinal chemistry and drug development. The pyrrolidinone core is a privileged scaffold found in many biologically active compounds.

-

Conformational Constraint: The cyclic nature of the pyrrolidinone ring can introduce conformational rigidity into a peptide backbone. This can lead to peptides with more defined three-dimensional structures, which may enhance binding affinity and selectivity for biological targets.

-

Metabolic Stability: The modification of the peptide backbone can increase resistance to proteolytic degradation, thereby improving the in vivo stability and pharmacokinetic profile of peptide-based drug candidates.

-

Scaffold for Further Modification: The ketone group at the 3-position of the pyrrolidinone ring serves as a handle for further chemical modifications. It can be reduced to a hydroxyl group or used in reductive amination reactions to introduce additional diversity and functionality.

-

Probing Structure-Activity Relationships (SAR): The synthesis of peptide analogues containing 1-N-Fmoc-3-pyrrolidinone allows for the systematic investigation of the role of backbone conformation and specific functional groups in biological activity. This is a critical aspect of the lead optimization phase in drug discovery.

References

An In-depth Technical Guide to 1-N-Fmoc-3-Pyrrolidinone (CAS 672310-12-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-N-Fmoc-3-pyrrolidinone, a key building block in modern synthetic chemistry. It details the compound's chemical and physical properties, its significant applications in peptide synthesis and drug discovery, and provides representative experimental protocols.

Core Chemical and Physical Properties

1-N-Fmoc-3-pyrrolidinone is a chemically protected form of 3-pyrrolidinone. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the nitrogen atom, making this compound particularly suitable for use in iterative synthetic processes like Solid-Phase Peptide Synthesis (SPPS).[1]

| Property | Value | Source |

| CAS Number | 672310-12-2 | [2][3] |

| Molecular Formula | C₁₉H₁₇NO₃ | [2][3] |

| Molecular Weight | 307.34 g/mol | [2] |

| Appearance | White solid | [4] |

| Purity | ≥ 98% - 99% (Typical) | [3][4] |

| Storage | Store at room temperature or in a cool, dry place. | [3][4] |

Applications in Research and Drug Development

The unique structure of 1-N-Fmoc-3-pyrrolidinone, combining a versatile pyrrolidine core with the strategically important Fmoc protecting group, makes it a valuable reagent in several areas of research.

Peptide Synthesis

The primary application of Fmoc-protected compounds is in Solid-Phase Peptide Synthesis (SPPS). The Fmoc group protects the nitrogen of the pyrrolidinone ring, preventing it from undergoing unwanted reactions during the coupling of subsequent amino acids in a growing peptide chain.[5] Its base-lability allows for selective removal under mild conditions (typically with a secondary amine like piperidine or pyrrolidine), which does not affect other acid-labile protecting groups commonly used in SPPS.[1][6][7]

Drug Discovery and Medicinal Chemistry

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in over 20 FDA-approved drugs.[8] Its five-membered, non-planar ring allows for the exploration of three-dimensional chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[9][10]

Incorporating the 3-pyrrolidinone moiety can:

-

Introduce Conformational Constraints: The cyclic nature of the ring can lock a portion of a molecule into a specific conformation, which can enhance binding to a target receptor or enzyme.

-

Serve as a Versatile Scaffold: The ketone group at the 3-position provides a handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for screening.

-

Enhance Pharmacokinetic Properties: Modifications to the pyrrolidinone ring can be used to fine-tune properties such as solubility, metabolic stability, and cell permeability.[4]

The general workflow from a chemical building block to a potential drug candidate is a multi-step process involving synthesis, screening, and optimization.

Caption: Drug Discovery Workflow using 1-N-Fmoc-3-Pyrrolidinone.

Experimental Protocols

While a specific protocol for synthesizing a molecule with 1-N-Fmoc-3-pyrrolidinone is highly dependent on the target structure, a general procedure for its use in Solid-Phase Peptide Synthesis (SPPS) can be outlined. This protocol describes a single coupling cycle.

General Solid-Phase Peptide Synthesis (SPPS) Cycle

Materials and Reagents:

-

Fmoc-protected amino acid resin (e.g., Fmoc-Rink Amide resin)

-

1-N-Fmoc-3-pyrrolidinone

-

Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Coupling Agents: HBTU, HATU, or DIC/OxymaPure

-

Activation Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: DMF, Dichloromethane (DCM)

Protocol:

-

Resin Swelling: The peptide synthesis resin is swelled in DMF for 30-60 minutes in a peptide synthesis vessel.[11][12]

-

Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treating it with 20% piperidine in DMF for approximately 20 minutes. This exposes a free amine for the next coupling step.[5][11]

-

Washing: The resin is thoroughly washed with DMF and DCM to remove residual piperidine and byproducts.[11]

-

Coupling of 1-N-Fmoc-3-Pyrrolidinone:

-

In a separate vial, 1-N-Fmoc-3-pyrrolidinone (typically 3 equivalents relative to the resin loading) is pre-activated. For example, it is dissolved in DMF with a coupling agent like HBTU (2.9 eq.) and an activation base like DIPEA (6 eq.).[11]

-

The activated solution is added to the resin.

-

The reaction vessel is agitated for 1-2 hours to allow the coupling reaction to proceed to completion. The Kaiser test can be used to monitor the reaction.[11]

-

-

Final Washing: The resin is washed again with DMF and DCM to remove any unreacted reagents.

This cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is fully synthesized.

References

- 1. 1-N-Fmoc-3-Pyrrolidinone | 672310-12-2 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 1-N-FMOC-3-PYRROLIDINONE, CasNo.672310-12-2 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. enamine.net [enamine.net]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to the Synthesis of 1-N-Fmoc-3-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-N-Fmoc-3-pyrrolidinone, a key building block in medicinal chemistry and drug discovery. The document details the chemical principles, experimental protocols, and data relevant to the preparation of this versatile compound.

Introduction

1-N-Fmoc-3-pyrrolidinone is a derivative of pyrrolidinone featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom. The Fmoc group is a base-labile protecting group widely utilized in solid-phase peptide synthesis (SPPS) and other areas of organic chemistry.[1] Its presence allows for the selective protection of the secondary amine of the pyrrolidinone ring, enabling chemists to perform modifications on other parts of the molecule without affecting the nitrogen. The ketone functionality at the 3-position provides a handle for a variety of chemical transformations, making 1-N-Fmoc-3-pyrrolidinone a valuable intermediate for the synthesis of complex heterocyclic compounds with potential biological activity.

Synthesis of 1-N-Fmoc-3-pyrrolidinone

The synthesis of 1-N-Fmoc-3-pyrrolidinone is typically achieved through the N-acylation of 3-pyrrolidinone with a suitable Fmoc-donating reagent, most commonly 9-fluorenylmethyl chloroformate (Fmoc-Cl). The reaction is a nucleophilic acyl substitution where the secondary amine of the 3-pyrrolidinone attacks the electrophilic carbonyl carbon of Fmoc-Cl.

General Reaction Scheme

The overall chemical transformation can be represented as follows:

Caption: General reaction for the synthesis of 1-N-Fmoc-3-pyrrolidinone.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of 1-N-Fmoc-3-pyrrolidinone. This protocol is based on established methods for the Fmoc protection of secondary amines.

Materials:

-

3-Pyrrolidinone hydrochloride

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-pyrrolidinone hydrochloride (1.0 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Basification: To the solution, add sodium bicarbonate (2.5 equivalents) portion-wise with stirring until the effervescence ceases. This step neutralizes the hydrochloride salt to generate the free secondary amine.

-

Addition of Fmoc-Cl: In a separate flask, dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents) in THF. Add the Fmoc-Cl solution dropwise to the stirred solution of 3-pyrrolidinone at room temperature over a period of 30 minutes.

-

Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up:

-

Once the reaction is complete, add water to the reaction mixture to dissolve any remaining inorganic salts.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: The crude 1-N-Fmoc-3-pyrrolidinone can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by flash column chromatography on silica gel.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 1-N-Fmoc-3-pyrrolidinone based on literature precedents for similar Fmoc protections. Actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Starting Material | 3-Pyrrolidinone Hydrochloride | General Knowledge |

| Reagent | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | General Knowledge |

| Base | Sodium Bicarbonate (NaHCO₃) | General Knowledge |

| Solvent | Tetrahydrofuran (THF) / Water | General Knowledge |

| Reaction Time | 4-6 hours | General Knowledge |

| Reaction Temperature | Room Temperature | General Knowledge |

| Typical Yield | 80-95% | Estimated from similar reactions |

| Purity (after purification) | >98% | Expected |

Experimental Workflow and Signaling Pathways

While 1-N-Fmoc-3-pyrrolidinone is primarily a synthetic building block, its derivatives are often designed to interact with specific biological targets. The workflow for utilizing this compound in drug discovery typically involves its incorporation into more complex molecules, which are then screened for biological activity.

Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 1-N-Fmoc-3-pyrrolidinone.

Caption: Workflow for the synthesis of 1-N-Fmoc-3-pyrrolidinone.

Conclusion

The synthesis of 1-N-Fmoc-3-pyrrolidinone is a straightforward and high-yielding process that provides a valuable building block for the development of novel chemical entities. The protocol described in this guide, along with the accompanying data and workflow diagrams, offers a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The versatility of this compound ensures its continued importance in the quest for new therapeutic agents.

References

An In-Depth Technical Guide to the Molecular Structure of 1-N-Fmoc-3-Pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 1-N-Fmoc-3-pyrrolidinone. This compound is a valuable building block in medicinal chemistry and peptide synthesis, primarily utilized for the introduction of a pyrrolidinone moiety into peptide chains and other complex organic molecules.

Core Molecular Structure and Properties

1-N-Fmoc-3-pyrrolidinone, with the chemical formula C₁₉H₁₇NO₃, possesses a molecular weight of 307.34 g/mol .[1] The molecule's core structure consists of a five-membered saturated pyrrolidinone ring. The nitrogen atom of this ring is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is notably labile to basic conditions, a characteristic that is pivotal in its application in solid-phase peptide synthesis (SPPS).[2] The selective removal of the Fmoc group under mild basic conditions, typically with piperidine, allows for the sequential addition of amino acids to a growing peptide chain.[2]

Key Structural Features:

-

Pyrrolidinone Ring: A five-membered lactam ring that provides a constrained conformational scaffold.

-

Fmoc Protecting Group: A bulky, base-labile protecting group essential for orthogonal protection strategies in multi-step synthesis.

-

Carbonyl Group: The ketone functional group at the 3-position of the pyrrolidinone ring offers a site for further chemical modification.

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₇NO₃ | [1] |

| Molecular Weight | 307.34 g/mol | [1] |

| CAS Number | 672310-12-2 | [1] |

Synthesis of 1-N-Fmoc-3-Pyrrolidinone

The synthesis of 1-N-Fmoc-3-pyrrolidinone is typically achieved through the N-protection of 3-pyrrolidinone. This reaction involves the treatment of 3-pyrrolidinone with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in the presence of a suitable base.

Experimental Protocol: Synthesis of 1-N-Fmoc-3-Pyrrolidinone

Materials:

-

3-Pyrrolidinone hydrochloride

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Preparation of 3-Pyrrolidinone Free Base: To a stirred suspension of 3-pyrrolidinone hydrochloride in a suitable organic solvent such as DCM, add an equimolar amount of a base like triethylamine at 0 °C. Stir the mixture for 30 minutes to generate the free base in situ.

-

Fmoc Protection: To the reaction mixture containing the 3-pyrrolidinone free base, add a solution of Fmoc-Cl (1.05 equivalents) in the same solvent dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 1-N-Fmoc-3-pyrrolidinone as a solid.

Spectroscopic Characterization

Due to the absence of publicly available experimental spectra for 1-N-Fmoc-3-pyrrolidinone, the following data is predicted based on the analysis of structurally similar compounds.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 1-N-Fmoc-3-pyrrolidinone is expected to exhibit characteristic signals for the protons of the pyrrolidinone ring and the Fmoc group.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.8-7.3 | Multiplet | Aromatic protons of the fluorenyl group |

| ~4.5-4.2 | Multiplet | CH and CH₂ protons of the Fmoc group |

| ~3.8-3.5 | Multiplet | CH₂ protons adjacent to the nitrogen in the pyrrolidinone ring |

| ~2.7-2.5 | Multiplet | CH₂ protons adjacent to the carbonyl group in the pyrrolidinone ring |

| ~2.3 | Singlet | CH₂ protons at the 4-position of the pyrrolidinone ring |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the pyrrolidinone ring.

| Chemical Shift (δ, ppm) | Assignment |

| ~208 | C=O (ketone) of the pyrrolidinone ring |

| ~155 | C=O (carbamate) of the Fmoc group |

| ~144-120 | Aromatic carbons of the fluorenyl group |

| ~67 | CH of the Fmoc group |

| ~47 | CH₂ of the Fmoc group |

| ~50-40 | CH₂ carbons of the pyrrolidinone ring |

Predicted Infrared (IR) Spectral Data

The IR spectrum of 1-N-Fmoc-3-pyrrolidinone would be characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3000-2850 | C-H stretching (aliphatic) |

| ~1740 | C=O stretching (ketone) |

| ~1700 | C=O stretching (carbamate) |

| ~1600, ~1480, ~1450 | C=C stretching (aromatic) |

| ~1250 | C-N stretching |

Predicted Mass Spectrometry Data

In an electrospray ionization mass spectrum (ESI-MS), 1-N-Fmoc-3-pyrrolidinone would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 308.35. Fragmentation would likely involve the loss of the Fmoc group.

Applications in Research and Drug Development

1-N-Fmoc-3-pyrrolidinone serves as a versatile building block in the synthesis of peptidomimetics and other biologically active molecules. The pyrrolidinone scaffold is a common motif in many pharmaceutical compounds. The ability to incorporate this unit into a peptide sequence using standard SPPS protocols makes it a valuable tool for drug discovery and development. The ketone functionality at the 3-position can be further elaborated to introduce additional diversity and functionality into the final molecule.

Conclusion

1-N-Fmoc-3-pyrrolidinone is a key synthetic intermediate with significant applications in peptide chemistry and drug discovery. Its well-defined molecular structure, characterized by the base-labile Fmoc protecting group and a reactive ketone functionality, allows for its strategic incorporation into complex molecular architectures. While experimental data for this specific compound is not widely published, its properties and reactivity can be reliably predicted based on the extensive knowledge of related Fmoc-protected amino acids and pyrrolidinone derivatives. This guide provides a foundational understanding for researchers and scientists working with this important chemical entity.

References

Physicochemical Characteristics of Fmoc-Pyrrolidinone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-9-fluorenylmethoxycarbonyl (Fmoc) protected pyrrolidinone derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to the versatile biological activities associated with the pyrrolidinone scaffold.[1][2] This document outlines their synthesis, key physicochemical properties, and relevant biological contexts, supported by detailed experimental protocols and visualizations to facilitate research and development.

Introduction to Fmoc-Pyrrolidinone Derivatives

The pyrrolidinone ring is a five-membered lactam that serves as a foundational scaffold in a wide array of pharmacologically active compounds, exhibiting anticancer, anti-inflammatory, and neuroprotective properties.[3][4][5] The introduction of the Fmoc protecting group onto the pyrrolidinone nitrogen offers a strategic advantage in multi-step syntheses, particularly in peptide synthesis and the development of complex molecules. The Fmoc group is stable under acidic conditions but can be readily cleaved under mild basic conditions, a characteristic that is instrumental in modern synthetic methodologies.[6] Understanding the physicochemical properties of these derivatives is paramount for optimizing reaction conditions, predicting biological behavior, and designing novel therapeutic agents.

Synthesis of Fmoc-Pyrrolidinone Derivatives

The synthesis of Fmoc-pyrrolidinone derivatives can be conceptually approached by combining established methods for the synthesis of the pyrrolidinone ring with standard procedures for Fmoc protection of amines.

A general synthetic route involves the initial formation of the pyrrolidinone ring, which can be achieved through various methods, including the lactamization of γ-amino acids or their esters. For instance, γ-aminobutyric acid can be cyclized under thermal conditions to yield 2-pyrrolidinone.

Once the pyrrolidinone scaffold is obtained, the Fmoc protecting group can be introduced by reacting the pyrrolidinone with Fmoc-chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of a suitable base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA), in an appropriate organic solvent like dichloromethane (DCM) or a dioxane/water mixture.[7]

Physicochemical Properties

The physicochemical properties of Fmoc-pyrrolidinone derivatives are crucial for their handling, reactivity, and biological activity. Due to the limited availability of comprehensive data for a wide range of simple Fmoc-pyrrolidinone derivatives, the following tables include data for structurally related Fmoc-pyrrolidine-carboxylic acid derivatives to provide valuable insights. Researchers should consider these as estimations and determine the precise properties for their specific molecules of interest.

Table 1: General Physicochemical Data of Representative Fmoc-Pyrrolidine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity | Storage Conditions |

| (2S,4S)-Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid | C₂₅H₂₈N₂O₆ | 452.5 | White to off-white powder | ≥ 98% (HPLC) | 0-8 °C |

| (2S,4S)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid | C₂₆H₃₀N₂O₆ | 466.5 | - | - | - |

| N-Fmoc-(S)-2-amino-4-oxo-4-(pyrrolidin-1-yl)butanoic acid | C₂₃H₂₄N₂O₅ | 408.45 | - | - | - |

| Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid | C₂₅H₂₈N₂O₆ | 452.5 | - | - | - |

Data sourced from references[8][9][10][11]. Note that these are Fmoc-pyrrolidine-carboxylic acid derivatives and not simple Fmoc-pyrrolidinones. The properties of specific Fmoc-pyrrolidinone derivatives will vary based on substitution.

Table 2: Solubility and Spectroscopic Data of Related Compounds

| Compound/Class | Solubility | Key IR Peaks (cm⁻¹) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |

| Fmoc-protected amino acids (general) | Soluble in DMF, NMP; sparingly soluble in water.[6] | ~3300 (N-H), ~1720 (C=O, urethane), ~1690 (C=O, acid), ~740-760 (aromatic C-H). | 7.2-7.8 (Fmoc aromatic protons), ~4.2-4.5 (Fmoc CH and CH₂). | ~170-175 (carbonyls), ~140-145 (aromatic quaternary carbons), ~120-128 (aromatic CH), ~67 (Fmoc CH₂), ~47 (Fmoc CH). |

| 2-Pyrrolidinone | Miscible with water and most organic solvents. | 3250 (N-H), 1680 (C=O, amide).[12] | 3.2 (t, CH₂-N), 2.2 (t, CH₂-C=O), 1.9 (m, CH₂).[13] | 179.5 (C=O), 45.6 (CH₂-N), 30.9 (CH₂-C=O), 17.9 (CH₂).[14] |

| N-Methyl-2-pyrrolidinone | Miscible with water and many organic solvents. | 1680 (C=O, amide). | 3.2 (t, CH₂-N), 2.8 (s, N-CH₃), 2.2 (t, CH₂-C=O), 1.9 (m, CH₂). | 174.2 (C=O), 49.2 (CH₂-N), 30.8 (N-CH₃), 29.1 (CH₂-C=O), 18.0 (CH₂). |

Note: Spectroscopic data for the Fmoc group and the pyrrolidinone ring should be considered additive in a first approximation for Fmoc-pyrrolidinone derivatives.

Experimental Protocols

The following are detailed methodologies for the characterization of Fmoc-pyrrolidinone derivatives.

Determination of Solubility

This protocol outlines a general method for determining the solubility of an Fmoc-pyrrolidinone derivative in a given solvent.

Materials:

-

Fmoc-pyrrolidinone derivative

-

Selected solvents (e.g., DMF, NMP, DCM, water)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of the Fmoc-pyrrolidinone derivative to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the vial at high speed to pellet the undissolved solid.

-

Sample Preparation for Analysis: Carefully withdraw a known volume of the supernatant. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis:

-

Inject the diluted sample into the HPLC system.

-

Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

-

Detect the Fmoc-pyrrolidinone derivative peak by UV absorbance at a characteristic wavelength for the Fmoc group (e.g., 265 nm or 301 nm).

-

-

Quantification: Determine the concentration of the derivative in the diluted sample by comparing its peak area to a pre-established calibration curve. Calculate the original concentration in the saturated solution, which represents its solubility.

Spectroscopic Characterization

Sample Preparation:

-

Dissolve approximately 5-10 mg of the Fmoc-pyrrolidinone derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).

-

For ¹H NMR, typical spectral width is 0-12 ppm.

-

For ¹³C NMR, typical spectral width is 0-200 ppm.

Data Analysis:

-

¹H NMR:

-

Look for characteristic signals of the Fmoc group: a complex multiplet between 7.2 and 7.8 ppm (8 aromatic protons) and signals between 4.2 and 4.5 ppm for the CH and CH₂ protons.

-

Identify signals corresponding to the pyrrolidinone ring protons, which will be shifted compared to the unprotected pyrrolidinone due to the electronic effects of the Fmoc group.

-

-

¹³C NMR:

-

Identify the carbonyl carbon of the pyrrolidinone ring (typically around 175 ppm).

-

Observe the characteristic signals for the Fmoc group carbons, including the carbonyl (~155 ppm) and the aromatic and aliphatic carbons.

-

Sample Preparation:

-

For solid samples, prepare a KBr pellet by mixing a small amount of the derivative with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

Data Analysis:

-

Identify the characteristic absorption bands:

-

A strong absorption band around 1680-1720 cm⁻¹ corresponding to the C=O stretching vibrations of the lactam and the Fmoc urethane.

-

Bands in the 1600-1450 cm⁻¹ region due to aromatic C=C stretching of the fluorenyl group.

-

C-H stretching vibrations of the aromatic and aliphatic portions of the molecule around 2850-3100 cm⁻¹.

-

Biological Context and Signaling Pathways

Pyrrolidinone derivatives have been investigated for a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[15][16][17] The mechanisms of action often involve interaction with key signaling pathways.

Anti-inflammatory Activity

Certain pyrrolidinone derivatives exhibit anti-inflammatory properties by inhibiting enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are crucial in the inflammatory cascade.[4][18] This inhibition reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes. The NF-κB and MAPK signaling pathways are also key regulators of the inflammatory response and are potential targets for pyrrolidinone derivatives.[15]

Caption: Inhibition of COX and LOX pathways by pyrrolidinone derivatives.

Anticancer Activity

The anticancer potential of pyrrolidinone derivatives has been linked to the inhibition of various signaling pathways critical for cancer cell proliferation and survival.[3][19] These include the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), and enzymes like topoisomerase, which are involved in DNA replication and repair.[20]

Caption: Potential inhibition of EGFR signaling by pyrrolidinone derivatives.

Experimental and Synthetic Workflow

The development and characterization of novel Fmoc-pyrrolidinone derivatives follow a structured workflow from synthesis to biological evaluation.

Caption: General workflow for the development of Fmoc-pyrrolidinone derivatives.

Conclusion

Fmoc-pyrrolidinone derivatives represent a versatile and promising class of compounds for drug discovery and development. Their synthesis is accessible through established chemical methodologies, and their physicochemical properties can be thoroughly characterized using standard analytical techniques. The pyrrolidinone core is associated with a diverse range of biological activities, offering multiple avenues for therapeutic intervention. This guide provides a foundational resource for researchers to explore the potential of these molecules and to design novel derivatives with enhanced efficacy and desirable physicochemical profiles. Further research into specific Fmoc-pyrrolidinone derivatives is warranted to fully elucidate their therapeutic potential.

References

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chembk.com [chembk.com]

- 10. (2S,4S)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid | C26H30N2O6 | CID 60114820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. 2-Pyrrolidinone [webbook.nist.gov]

- 13. 2-Pyrrolidinone(616-45-5) 1H NMR [m.chemicalbook.com]

- 14. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

1-N-Fmoc-3-Pyrrolidinone: A Versatile Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the synthesis of enantiomerically pure compounds is of paramount importance. Chiral building blocks serve as fundamental scaffolds for the construction of complex molecular architectures with specific stereochemistry, which is often crucial for therapeutic efficacy and safety. Among these, pyrrolidine derivatives are a prominent class of heterocyclic compounds frequently found in the structures of numerous pharmaceuticals and natural products. This guide focuses on 1-N-Fmoc-3-pyrrolidinone, a versatile chiral building block whose strategic importance lies in its pre-installed chirality and the presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, rendering it particularly suitable for solid-phase peptide synthesis (SPPS) and the construction of complex drug molecules. This document provides a comprehensive overview of its properties, synthesis, and applications, supported by detailed experimental protocols and quantitative data.

Physicochemical Properties of 1-N-Fmoc-3-pyrrolidinone

A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis. 1-N-Fmoc-3-pyrrolidinone is a stable, crystalline solid at room temperature. The Fmoc group imparts significant lipophilicity to the molecule, influencing its solubility and handling characteristics.

| Property | Value |

| Molecular Formula | C₁₉H₁₇NO₃ |

| Molecular Weight | 307.34 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 134-138 °C (decomposes)[1] |

| CAS Number | 672310-12-2 |

Synthesis of 1-N-Fmoc-3-pyrrolidinone

The synthesis of 1-N-Fmoc-3-pyrrolidinone is a critical first step for its use as a chiral building block. A common and efficient method involves the protection of 3-pyrrolidinone.

Experimental Protocol: Synthesis of 1-N-Fmoc-3-pyrrolidinone

Materials:

-

3-Pyrrolidinone hydrochloride

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 3-pyrrolidinone hydrochloride (1.0 eq) in a 1:1 mixture of DCM and water at 0 °C, add sodium bicarbonate (2.5 eq) portion-wise.

-

After 15 minutes of stirring, a solution of Fmoc-Cl (1.1 eq) in DCM is added dropwise over 30 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL).

-

The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 1-N-Fmoc-3-pyrrolidinone as a white solid.

Enantioselective Reduction of 1-N-Fmoc-3-pyrrolidinone: Access to Chiral 3-Hydroxypyrrolidines

The key transformation that unlocks the utility of 1-N-Fmoc-3-pyrrolidinone as a chiral building block is its enantioselective reduction to the corresponding (R)- or (S)-1-N-Fmoc-3-hydroxypyrrolidine. These chiral alcohols are valuable intermediates in the synthesis of a wide range of biologically active molecules.[2] Several catalytic asymmetric reduction methods can be employed, with Corey-Bakshi-Shibata (CBS) and Noyori-type hydrogenations being among the most prominent.

Experimental Protocol: Asymmetric Reduction using a CBS Catalyst

The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of prochiral ketones using a chiral oxazaborolidine catalyst and a stoichiometric borane source.

Materials:

-

1-N-Fmoc-3-pyrrolidinone

-

(R)- or (S)-CBS catalyst (e.g., (R)- or (S)-2-Methyl-CBS-oxazaborolidine)

-

Borane-dimethyl sulfide complex (BMS) or borane-THF complex

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of the CBS catalyst (0.1 eq) in anhydrous THF is cooled to -20 °C under an inert atmosphere.

-

Borane-dimethyl sulfide complex (1.0 M solution in THF, 1.2 eq) is added dropwise, and the mixture is stirred for 10 minutes.

-

A solution of 1-N-Fmoc-3-pyrrolidinone (1.0 eq) in anhydrous THF is added slowly over 30 minutes, maintaining the temperature at -20 °C.

-

The reaction is stirred at -20 °C and monitored by TLC for the disappearance of the starting material (typically 1-2 hours).

-

Upon completion, the reaction is quenched by the slow addition of methanol at -20 °C, followed by 1 M HCl.

-

The mixture is warmed to room temperature and stirred for 30 minutes.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by flash chromatography to yield the corresponding chiral 1-N-Fmoc-3-hydroxypyrrolidine.

-

The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Quantitative Data for Enantioselective Reductions

The efficiency of enantioselective reductions is highly dependent on the choice of catalyst, substrate, and reaction conditions. Below is a summary of typical quantitative data for the asymmetric reduction of N-protected 3-pyrrolidinones.

| Catalyst System | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |

| (R)-CBS / BMS | N-Boc-3-pyrrolidinone | (R)-N-Boc-3-hydroxypyrrolidine | >90 | >99 |

| (S)-CBS / BMS | N-Boc-3-pyrrolidinone | (S)-N-Boc-3-hydroxypyrrolidine | >90 | >99 |

| Ru(II)-BINAP / H₂ | N-Ac-3-pyrrolidinone | Chiral N-Ac-3-hydroxypyrrolidine | High | High |

Note: Data for N-Fmoc-3-pyrrolidinone is expected to be comparable to that of other N-protected analogs under optimized conditions.

Applications in Drug Discovery and Development

Chiral 3-hydroxypyrrolidine moieties are prevalent in a variety of pharmacologically active compounds, including antiviral, anticancer, and central nervous system (CNS) targeting agents. The use of 1-N-Fmoc-3-pyrrolidinone as a building block provides a streamlined route to these important scaffolds.

Case Study: Hepatitis C Virus (HCV) Protease Inhibitors

The hepatitis C virus NS3/4A protease is a key enzyme in the viral replication cycle and a major target for antiviral drug development. Many potent HCV protease inhibitors incorporate a chiral 3-hydroxypyrrolidine unit as a key structural element, contributing to the molecule's binding affinity and pharmacokinetic properties. The synthesis of these inhibitors often relies on the availability of enantiomerically pure 3-hydroxypyrrolidine derivatives.

The general synthetic strategy involves the coupling of the chiral 1-N-Fmoc-3-hydroxypyrrolidine intermediate with other key fragments of the inhibitor molecule, often utilizing the hydroxyl group for further functionalization or as a crucial hydrogen bond donor in the enzyme's active site. The Fmoc group can be readily removed under mild basic conditions, typically with piperidine in DMF, allowing for subsequent peptide bond formation or other modifications at the nitrogen atom.

Visualizing Synthetic and Logical Pathways

Synthesis of Chiral 3-Hydroxypyrrolidine from 1-N-Fmoc-3-pyrrolidinone

Caption: Asymmetric reduction of 1-N-Fmoc-3-pyrrolidinone.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: General workflow of Fmoc-based SPPS.

Logical Relationship of Chirality Transfer

References

An In-depth Technical Guide to Fmoc Protection and Deprotection

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the organic synthesis of molecules bearing primary and secondary amine functionalities, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is an indispensable tool. Its widespread adoption, particularly in solid-phase peptide synthesis (SPPS), is attributed to its stability under acidic conditions and its lability to mild basic conditions. This orthogonality allows for a robust protection strategy in the presence of acid-labile side-chain protecting groups.[1][2] This guide provides a detailed overview of the mechanisms of Fmoc protection and deprotection, experimental protocols, quantitative data, and potential side reactions to facilitate the successful application of this critical protecting group.

The Core Principles of Fmoc Chemistry

The Fmoc group serves as a temporary shield for the α-amino group of an amino acid, thereby preventing self-coupling during peptide synthesis.[2] The introduction of this protecting group is typically achieved by reacting an amino acid with a reagent such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). The preference for Fmoc-OSu stems from its enhanced stability and reduced tendency to promote the formation of undesired oligopeptide byproducts.[2][3]

The utility of the Fmoc group is fundamentally linked to its susceptibility to cleavage by bases. The fluorenyl ring system's electron-withdrawing nature imparts acidity to the proton at the C9 position. This acidic proton can be readily abstracted by a mild base, typically a secondary amine like piperidine, initiating a β-elimination mechanism to liberate the free amine.[2]

Orthogonality in Peptide Synthesis

The Fmoc/tBu (tert-butyl) strategy is the predominant methodology in modern solid-phase peptide synthesis.[2] This approach leverages the base-labile Fmoc group for the temporary protection of the Nα-amine, in conjunction with acid-labile groups (e.g., tert-butyl, tBu) for the "permanent" protection of reactive amino acid side chains. This orthogonality is paramount, as it ensures the integrity of the side-chain protecting groups throughout the iterative cycles of Nα-Fmoc removal.[2]

Mechanism of Fmoc Protection and Deprotection

Fmoc Protection

The protection of an amine with the Fmoc group is generally accomplished by reacting the amine with an Fmoc reagent, such as Fmoc-Cl or Fmoc-OSu, under basic conditions.[1] The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the Fmoc reagent.

While Fmoc-Cl is a classic reagent for this purpose, often employed under Schotten-Baumann conditions (e.g., NaHCO₃ in a biphasic system of dioxane and water) or in anhydrous conditions with a base like pyridine, it is sensitive to moisture and heat.[1][3] Consequently, Fmoc-OSu has gained favor as a more stable and efficient alternative.[1][3]

dot

Caption: Mechanism of Fmoc protection of an amine using Fmoc-Cl.

Fmoc Deprotection

The removal of the Fmoc group is a critical step in the iterative cycle of peptide synthesis. The most common reagent for this purpose is a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][4] The deprotection proceeds through a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[2]

-

Proton Abstraction: Piperidine abstracts the acidic proton from the C9 position of the fluorenyl ring.[4]

-

β-Elimination: This abstraction leads to a β-elimination reaction, resulting in the formation of a highly reactive dibenzofulvene (DBF) intermediate and the release of carbon dioxide and the deprotected N-terminal amine of the peptide.[4][5]

-

DBF Scavenging: The excess piperidine in the reaction mixture acts as a scavenger, trapping the electrophilic DBF to form a stable adduct. This prevents the DBF from reacting with the newly liberated amine, which would otherwise lead to chain termination.[4]

The formation of the dibenzofulvene-piperidine adduct is advantageous as its strong UV absorbance can be utilized for real-time monitoring of the deprotection reaction.[4]

dot

Caption: Mechanism of Fmoc deprotection using piperidine.

Quantitative Data

The efficiency of Fmoc deprotection is influenced by the choice of base, its concentration, and the reaction time. The following tables summarize key quantitative data from various studies.

Table 1: Kinetics of Fmoc Deprotection with Different Bases.

| Base | Concentration | Time | % Deprotection | Reference |

| Piperidine | 20% in DMF | 3 min | >99% | [6] |

| Piperidine | 5% in DMF | 3 min | >99% | [6] |

| Piperidine | 2% in DMF | 5 min | 87.9% | [7] |

| Piperidine | 1% in DMF | 5 min | 49.6% | [7] |

| 4-Methylpiperidine | 20% in DMF | 10 min | Efficient | [8] |

| Piperazine | 20% in DMF | 10 min | Efficient | [8] |

| DBU/Piperidine | 2% DBU, 2% Piperidine in DMF | 5 min | Efficient | [9] |

| NaOH | 0.25 M in 1:1 MeOH/H₂O | ~20 min | Complete | [10] |

Table 2: Comparative Deprotection Kinetics of Arginine Protecting Groups.

| Protecting Group | Deprotection Conditions | Time | % Cleavage | Reference |

| MIS | 1:1 TFA/DCM | 30 min | 100% | [11] |

| Pbf | 1:1 TFA/DCM | 30 min | 4% | [11] |

Experimental Protocols

Protocol 1: General Procedure for Fmoc Protection of Amino Acids

This protocol describes the synthesis of Fmoc-amino acids using Fmoc-OSu.

-

Dissolution of Amino Acid: Dissolve the amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[2][12]

-

Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.[2][12]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[2][12]

-

Work-up:

-

Extraction: Extract the precipitated Fmoc-amino acid with a suitable organic solvent such as ethyl acetate.[12][13]

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-amino acid.[12][13]

-

Purification: Purify the product by recrystallization if necessary.[13]

Protocol 2: Manual Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual removal of the N-terminal Fmoc group from a peptidyl-resin.

-

Resin Preparation:

-

Weigh the appropriate amount of Fmoc-amino acid pre-loaded resin and transfer it to a reaction vessel.

-

Swell the resin in DMF for at least 30-60 minutes with occasional agitation.[2]

-

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin (approximately 10 mL per gram of resin).[4][9]

-

Agitate the mixture at room temperature for an initial 2-3 minutes, then drain the solution.[2][9]

-

Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 5-15 minutes to ensure complete Fmoc removal.[2][9]

-

Drain the deprotection solution.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2][4]

dot

Caption: A typical workflow for a single cycle in Fmoc-based SPPS.

Potential Side Reactions in Fmoc Chemistry

While Fmoc chemistry is generally robust, several side reactions can occur, potentially impacting the yield and purity of the final peptide.

-

Aspartimide Formation: This is a significant side reaction, particularly in sequences containing aspartic acid. The aspartyl side chain can cyclize to form a succinimide derivative (aspartimide), which can then open to form a mixture of α- and β-aspartyl peptides, or react with piperidine to form piperidide adducts.[14][15] The propensity for aspartimide formation is sequence-dependent, with -Asp-Gly- being particularly problematic.[14] Adding HOBt to the piperidine deprotection solution can help reduce this side reaction.[15]

-

Diketopiperazine Formation: This side reaction is most prevalent at the dipeptide stage and is more common in Fmoc-based synthesis. It is especially favored when proline is one of the first two amino acids in the sequence.[15] The use of 2-chlorotrityl chloride resin can mitigate this issue due to its steric bulk.[15]

-

Racemization: The α-proton of an activated amino acid is susceptible to abstraction by a base, which can lead to epimerization.[2] This is a concern during the coupling step.

-

3-(1-Piperidinyl)alanine Formation: This side product can form when synthesizing peptides with a C-terminal cysteine. A base-catalyzed elimination of the protected sulfhydryl group can lead to a dehydroalanine residue, which can then react with piperidine.[15]

-

Premature Side-Chain Deprotection: Although generally stable, some side-chain protecting groups may exhibit lability under the basic conditions of Fmoc deprotection, especially with prolonged exposure.

Conclusion

The 9-fluorenylmethyloxycarbonyl protecting group is a cornerstone of modern peptide synthesis, offering a mild and efficient method for the synthesis of a diverse array of peptides. A thorough understanding of the underlying protection and deprotection mechanisms, coupled with optimized experimental protocols and an awareness of potential side reactions, is crucial for its successful implementation. This guide provides a comprehensive technical overview to empower researchers, scientists, and drug development professionals in leveraging the full potential of Fmoc chemistry in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. redalyc.org [redalyc.org]

- 8. mdpi.com [mdpi.com]

- 9. peptide.com [peptide.com]

- 10. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. peptide.com [peptide.com]

An In-depth Technical Guide to the Spectral Data of 1-N-Fmoc-3-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectral Data

The following tables summarize the anticipated spectral data for 1-N-Fmoc-3-pyrrolidinone. These predictions are derived from typical values for similar chemical environments.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyrrolidinone CH₂ (C2) | ~3.6 - 3.9 | m | Alpha to the amide nitrogen. |

| Pyrrolidinone CH (C4) | ~2.6 - 2.9 | m | Alpha to the ketone. |

| Pyrrolidinone CH₂ (C5) | ~3.4 - 3.7 | m | Alpha to the amide nitrogen. |

| Fmoc CH | ~4.2 - 4.5 | t | Methylene bridge proton. |

| Fmoc CH₂ | ~4.2 - 4.5 | d | Methylene bridge protons. |

| Fmoc Aromatic CH | ~7.2 - 7.9 | m | Protons on the fluorenyl rings. |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) | Notes |

| Pyrrolidinone C=O (C3) | ~205 - 215 | Ketone carbonyl. |

| Pyrrolidinone CH₂ (C2) | ~45 - 55 | Alpha to the amide nitrogen. |

| Pyrrolidinone CH (C4) | ~35 - 45 | Alpha to the ketone. |

| Pyrrolidinone CH₂ (C5) | ~45 - 55 | Alpha to the amide nitrogen. |

| Fmoc C=O | ~155 - 157 | Carbonyl of the carbamate. |

| Fmoc CH | ~66 - 68 | Methylene bridge carbon. |

| Fmoc CH₂ | ~47 - 49 | Methylene bridge carbon. |

| Fmoc Aromatic C | ~120 - 145 | Carbons of the fluorenyl rings. |

Table 3: Predicted IR Spectral Data

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |

| C=O (Ketone) | 1740 - 1760 | Strong | Stretching vibration of the pyrrolidinone carbonyl. |

| C=O (Amide/Carbamate) | 1690 - 1710 | Strong | Stretching vibration of the Fmoc carbonyl group.[1] |

| C-N (Amide) | 1200 - 1350 | Medium | Stretching vibration. |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations on the Fmoc group. |

| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of the pyrrolidinone and Fmoc CH/CH₂ groups. |

| C=C (Aromatic) | 1450 - 1600 | Medium-Weak | Ring stretching of the Fmoc group. |

Table 4: Predicted Mass Spectrometry Data

| Parameter | Expected Value | Notes |

| Molecular Formula | C₁₉H₁₇NO₃ | |

| Molecular Weight | 307.34 g/mol | |

| [M+H]⁺ | m/z 308.12 | Protonated molecular ion. |

| [M+Na]⁺ | m/z 330.10 | Sodiated molecular ion. |

| Major Fragments | m/z 179, 152, 97 | Loss of the pyrrolidinone moiety, cleavage of the Fmoc group. A characteristic fragmentation involves the loss of the Fmoc group.[2] |

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra for a solid organic compound such as 1-N-Fmoc-3-pyrrolidinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. This will typically require a larger number of scans due to the lower natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum.

-

Infrared (IR) Spectroscopy

A common method for solid samples is Attenuated Total Reflectance (ATR) IR spectroscopy.

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

-

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for this compound.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to obtain a stable and strong signal for the molecular ion.

-

Acquire the full scan mass spectrum in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ ions.

-

To obtain fragmentation data (MS/MS), select the precursor ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel organic compound.

Caption: Workflow for Spectroscopic Analysis.

References

Solubility of 1-N-Fmoc-3-pyrrolidinone in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-N-(9-fluorenylmethoxycarbonyl)-3-pyrrolidinone, a key building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry. A thorough understanding of its solubility is critical for optimizing reaction conditions, ensuring efficient synthesis, and preventing aggregation, thereby improving the yield and purity of final products. While specific quantitative solubility data for 1-N-Fmoc-3-pyrrolidinone is not extensively available in peer-reviewed literature, this guide extrapolates from the well-established principles of Fmoc-amino acid chemistry and provides qualitative assessments and detailed experimental protocols for determining these crucial parameters.

Core Principles of Fmoc-Protected Compound Solubility

The solubility of Fmoc-protected compounds is primarily dictated by the interplay between the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the polarity of the core molecule. The Fmoc group generally imparts good solubility in a range of organic solvents, particularly polar aprotic solvents. These solvents are adept at solvating the bulky Fmoc moiety and are standard in SPPS.[1][2]

For 1-N-Fmoc-3-pyrrolidinone, the pyrrolidinone ring introduces a degree of polarity. However, the dominant hydrophobic nature of the Fmoc group is the primary driver of its solubility characteristics in organic media.

Qualitative Solubility Profile

Based on the general behavior of Fmoc-protected amino acids, the expected solubility of 1-N-Fmoc-3-pyrrolidinone in common organic solvents is summarized in the table below. It is important to note that these are qualitative assessments and empirical determination is recommended for specific applications.

Table 1: Qualitative Solubility of 1-N-Fmoc-3-pyrrolidinone in Common Organic Solvents

| Solvent Class | Solvent | Expected Solubility | Rationale and Notes |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | High | The most common and effective solvent for dissolving Fmoc-protected amino acids for SPPS.[1] However, DMF can degrade to dimethylamine, which can cause premature Fmoc deprotection.[1] |

| N-Methyl-2-pyrrolidone (NMP) | High | Often used as a more stable alternative to DMF, with excellent solvating power, particularly for hydrophobic sequences.[1][2] | |

| Dimethyl sulfoxide (DMSO) | High | A strong polar aprotic solvent capable of dissolving a wide range of Fmoc-protected compounds.[3] | |

| Acetonitrile (ACN) | Moderate | Can be an effective solvent, particularly when used with PEG-based resins.[1][4] | |

| Ethers | Tetrahydrofuran (THF) | Moderate | Can be used, sometimes in mixtures, but generally less effective than DMF or NMP for achieving high concentrations.[1] |

| Chlorinated | Dichloromethane (DCM) | Moderate to Low | Generally a poorer solvent for Fmoc-protected amino acids compared to polar aprotic solvents and is more commonly used for washing steps in SPPS.[1][2] |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Low | The hydrophobic Fmoc group significantly limits solubility in polar protic solvents like alcohols. |

| Non-polar | Hexanes, Toluene | Very Low / Insoluble | The overall polarity of the molecule is too high for significant solubility in non-polar hydrocarbon solvents. |

Experimental Protocol for Determining Solubility

For precise quantitative data, the shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the equilibrium solubility of 1-N-Fmoc-3-pyrrolidinone in a selected organic solvent at a specific temperature.

Materials:

-

1-N-Fmoc-3-pyrrolidinone (high purity)

-

Selected organic solvent (HPLC grade)

-

Analytical balance

-

Vortex mixer

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 1-N-Fmoc-3-pyrrolidinone of known concentrations in the chosen solvent.

-

Sample Preparation: Add an excess amount of 1-N-Fmoc-3-pyrrolidinone to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Sample Extraction: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining particulate matter.

-

Quantification: Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample and the standard solutions by HPLC. A typical method would involve a C18 reverse-phase column and UV detection at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm or 301 nm).

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor. This value represents the equilibrium solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of 1-N-Fmoc-3-pyrrolidinone using the shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of 1-N-Fmoc-3-pyrrolidinone is in SPPS, where it can be incorporated as a non-natural amino acid analog to introduce conformational constraints or novel functionalities into peptides. The solubility in SPPS solvents like DMF or NMP is paramount for efficient coupling reactions.

The general workflow of an SPPS cycle involving an Fmoc-protected building block is depicted below.

Caption: General Fmoc-SPPS Cycle.

References

Stability of Fmoc-Protected Pyrrolidinone Compounds: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base lability which allows for orthogonal protection schemes in the synthesis of complex peptides.[1] Pyrrolidinone-containing moieties, most notably the amino acid proline and its derivatives like pyroglutamic acid, are integral components of many biologically active peptides and peptidomimetics. Understanding the stability of both the Fmoc group and the pyrrolidinone core under various synthetic conditions is critical for minimizing side reactions, ensuring high purity, and maximizing the yield of the target molecule.

This technical guide provides a comprehensive overview of the stability of Fmoc-protected pyrrolidinone compounds, with a focus on the conditions encountered during SPPS. It details the mechanisms of Fmoc deprotection, potential side reactions involving the pyrrolidinone ring, and experimental protocols for monitoring these processes.

Core Concepts of Fmoc Group Stability and Removal

The stability of the Fmoc group is highly dependent on the pH of the reaction medium. It is stable under acidic conditions but is readily cleaved by bases.[2] This cleavage proceeds via a β-elimination mechanism, initiated by the abstraction of the acidic proton on the fluorene ring by a base. This leads to the formation of a highly reactive dibenzofulvene (DBF) intermediate and the release of carbon dioxide, liberating the free amine.[3][4]

Commonly, a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) is used for Fmoc deprotection.[5] The secondary amine not only acts as the base to initiate the cleavage but also serves as a scavenger for the liberated DBF, forming a stable adduct that prevents unwanted side reactions with the deprotected amine.[3][6]

While piperidine is the standard, other bases such as pyrrolidine have been explored as effective reagents for Fmoc removal.[3][7] Pyrrolidine, in particular, has shown efficacy in less polar, "green" solvent systems.[3][7]

Stability of the Pyrrolidinone Core

The pyrrolidinone ring, a five-membered lactam, is generally stable under the conditions of peptide synthesis. However, certain side reactions can occur, particularly when the pyrrolidinone moiety is derived from specific amino acid precursors like glutamine or glutamic acid.

Pyroglutamic Acid Formation

A significant consideration in peptides with N-terminal glutamine or glutamic acid is the propensity for intramolecular cyclization to form pyroglutamic acid (pGlu), a derivative of pyrrolidinone.[4][8] This reaction can be catalyzed by both acidic and basic conditions and may even proceed under neutral pH during prolonged storage.[4][8] While the formation of the pyrrolidinone ring is a stability concern for the parent peptide, the resulting pGlu residue itself is generally stable to further degradation under standard SPPS conditions.[9]

Side Reactions with Deprotection Reagents